4,4,4-Trifluorobut-2-yn-1-ol is a fluorinated organic compound characterized by the presence of a hydroxyl group and a triple bond in its structure. The molecular formula for this compound is , and it has a molecular weight of approximately 126.08 g/mol. The trifluoromethyl group (-CF₃) significantly influences the compound's chemical reactivity and physical properties, making it an interesting subject of study in organic chemistry and materials science.
Several methods have been developed for synthesizing 4,4,4-trifluorobut-2-yn-1-ol:
4,4,4-Trifluorobut-2-yn-1-ol finds applications in several fields:
Interaction studies involving 4,4,4-trifluorobut-2-yn-1-ol often focus on its reactivity with nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances the electrophilicity of the compound, making it a good candidate for Michael addition reactions and other nucleophilic attacks. Additionally, studies on the interactions with biological macromolecules could provide insights into its potential therapeutic applications.
Several compounds share structural similarities with 4,4,4-trifluorobut-2-yn-1-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(Trifluoromethyl)-1-butyne | Alkyne | Contains a terminal triple bond without hydroxyl group |
4-Fluoro-but-2-en-1-one | Enone | Lacks the trifluoromethyl group but has similar reactivity |
3-Trifluoromethylpropynyl alcohol | Alcohol | Similar functional group but different carbon chain length |
3-Hydroxybutyne | Alcohol | Lacks fluorine substituents; serves as a comparison for reactivity |
The uniqueness of 4,4,4-trifluorobut-2-yn-1-ol lies in its trifluoromethyl group combined with its alkyne structure, which provides distinct chemical properties and reactivity patterns compared to other similar compounds. This makes it particularly valuable for synthetic applications in organic chemistry and materials science.
Flammable;Corrosive;Acute Toxic;Environmental Hazard